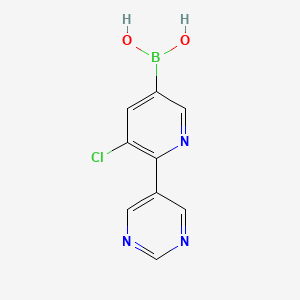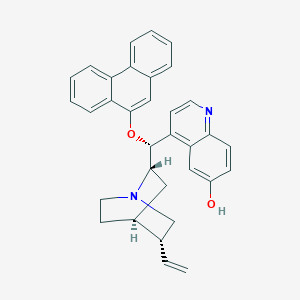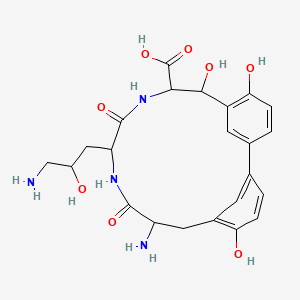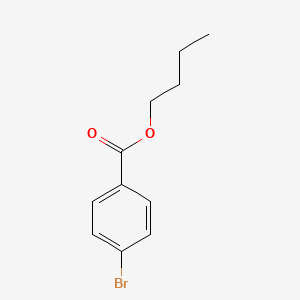pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes isotopic labels such as 15N and 13C, making it valuable for research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This compound undergoes diazotization to form a diazonium salt, which then reacts with ethyl cyanoacetate. The resulting product undergoes cyclization to form the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and pesticides
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of normal cellular processes, leading to the desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
Similar Compounds
Fipronil: A well-known insecticide with a similar pyrazole structure.
Ethiprole: Another pyrazole-based insecticide with comparable properties.
Uniqueness
What sets 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile apart is its isotopic labeling, which makes it particularly useful for research applications involving isotopic tracing and molecular dynamics studies. This feature is not commonly found in other similar compounds, providing a unique advantage in scientific investigations .
Propiedades
Fórmula molecular |
C11H5Cl2F3N4 |
|---|---|
Peso molecular |
327.04 g/mol |
Nombre IUPAC |
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile |
InChI |
InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2/i3+1,4+1,6+1,9+1,17+1,18+1 |
Clave InChI |
QPZYPAMYHBOUTC-AWSQFXKHSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Cl)N2[13C](=[13CH][13C](=N2)[13C]#[15N])[15NH2])Cl)C(F)(F)F |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)











![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)
![Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)
